![molecular formula C10H7NO3S B6382429 2-Nitro-4-(thiophen-3-yl)phenol, 95% CAS No. 1261973-51-6](/img/structure/B6382429.png)
2-Nitro-4-(thiophen-3-yl)phenol, 95%
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Overview
Description
2-Nitro-4-(thiophen-3-yl)phenol, 95% (2N4TP95) is an organic compound with a wide range of applications in the field of chemical synthesis and scientific research. It is a colorless solid at room temperature and has a molecular weight of 181.15 g/mol. 2N4TP95 is a highly versatile compound, with a variety of uses in both laboratory and industrial settings.
Scientific Research Applications
2-Nitro-4-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridines and thiophenes. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% has been used in the synthesis of various polymeric materials, such as polyurethanes and polyesters.
Mechanism of Action
2-Nitro-4-(thiophen-3-yl)phenol, 95% is an organic compound that acts as an oxidizing agent. It can react with a variety of molecules, including organic molecules, to form various products. For example, it can react with alcohols to form aldehydes and ketones, or with amines to form amides. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% can react with other organic molecules to form various polymeric materials.
Biochemical and Physiological Effects
2-Nitro-4-(thiophen-3-yl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Nitro-4-(thiophen-3-yl)phenol, 95% may have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-Nitro-4-(thiophen-3-yl)phenol, 95% has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory settings. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% is relatively inexpensive and widely available, making it an ideal reagent for laboratory experiments. However, 2-Nitro-4-(thiophen-3-yl)phenol, 95% has some limitations for laboratory experiments. It is a strong oxidizing agent, so it must be handled with care. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% can be difficult to remove from reaction mixtures, so it is important to use appropriate safety procedures when working with it.
Future Directions
The potential applications of 2-Nitro-4-(thiophen-3-yl)phenol, 95% are vast, and there are many potential future directions for research. For example, further research into its potential biochemical and physiological effects could lead to the development of new therapeutic drugs. In addition, further research into its potential applications in the synthesis of polymeric materials could lead to the development of new materials with improved properties. Finally, further research into its potential applications in the synthesis of organic compounds could lead to the development of new synthetic methods.
Synthesis Methods
2-Nitro-4-(thiophen-3-yl)phenol, 95% can be synthesized using a variety of methods, including chemical oxidation, nitration, and condensation reactions. For example, the nitration of 4-thiophenol with nitric acid in acetic acid yields 2-Nitro-4-(thiophen-3-yl)phenol, 95%. Alternatively, the oxidation of 4-thiophenol with sodium hypochlorite in the presence of a base yields 2-Nitro-4-(thiophen-3-yl)phenol, 95%.
properties
IUPAC Name |
2-nitro-4-thiophen-3-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMJQNKCPPNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686214 |
Source
|
Record name | 2-Nitro-4-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(thiophen-3-YL)phenol | |
CAS RN |
1261973-51-6 |
Source
|
Record name | 2-Nitro-4-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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